molecular formula C10H18N2O5 B054377 H-D-Ile-Asp-OH CAS No. 120067-35-8

H-D-Ile-Asp-OH

Cat. No.: B054377
CAS No.: 120067-35-8
M. Wt: 246.26 g/mol
InChI Key: WKXVAXOSIPTXEC-GKROBHDKSA-N
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Description

The compound H-D-Ile-Asp-OH is a dipeptide consisting of the amino acids isoleucine and aspartic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Ile-Asp-OH typically involves the condensation of the carboxy group of L-isoleucine with the amino group of L-aspartic acid. This reaction can be facilitated using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) .

Industrial Production Methods

On an industrial scale, the production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method uses a resin-bound amino acid and sequential addition of protected amino acids, followed by deprotection and cleavage from the resin .

Chemical Reactions Analysis

Types of Reactions

H-D-Ile-Asp-OH can undergo various chemical reactions, including:

    Oxidation: The amino acid residues can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the peptide bonds or side chains.

    Substitution: Functional groups on the amino acids can be substituted with other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction may result in the formation of amines or alcohols .

Scientific Research Applications

H-D-Ile-Asp-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-D-Ile-Asp-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, leading to changes in the target’s activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-D-Ile-Asp-OH is unique due to its specific amino acid composition, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-2-[[(2R,3R)-2-amino-3-methylpentanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5/c1-3-5(2)8(11)9(15)12-6(10(16)17)4-7(13)14/h5-6,8H,3-4,11H2,1-2H3,(H,12,15)(H,13,14)(H,16,17)/t5-,6+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXVAXOSIPTXEC-GKROBHDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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